
(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a derivative of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one . It has been reported that these derivatives can act as potent Mnk2 inhibitors . Mnk2 is a human mitogen-activated protein kinase (MAPK)-interacting kinase, and its inhibition is crucial for human tumorigenesis and development .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel compounds involving the structure of (2-(phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone have been synthesized and characterized, showcasing their potential in various scientific applications. Shahana and Yardily (2020) synthesized and characterized similar compounds, highlighting the utility of density functional theory calculations for structural optimization and theoretical vibrational spectra interpretation. These compounds' structural changes due to electron-withdrawing group substitution were analyzed, and their antibacterial activity was inferred through molecular docking studies (Shahana & Yardily, 2020).
Anticancer Activity
A study by Kamal et al. (2012) on anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, which include similar structures, demonstrated significant anticancer activity in cervical cancer cells. These conjugates induced cell-cycle arrest and activated p53, leading to apoptosis in cancer cells. This suggests that compounds with the this compound structure could have potential applications in cancer research and treatment (Kamal et al., 2012).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) investigated new pyridine derivatives, including structures analogous to this compound, for their antimicrobial properties. Their research demonstrated variable and modest activity against bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antibacterial Agents
Solankee and Patel (2004) synthesized chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with antibacterial properties, starting from compounds structurally related to this compound. These compounds were screened for their antibacterial activity, contributing to the search for new antibacterial agents (Solankee & Patel, 2004).
Novel Tandem Transformations
Pokhodylo et al. (2010) explored novel transformations involving the amino and carbonyl/nitrile groups in compounds related to this compound for thienopyrimidine synthesis. Their work provides insights into the synthesis of new thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines and thieno[2,3-d][1,3]oxazin-4-ones, showcasing the versatility of such structures in chemical transformations (Pokhodylo et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-dependent kinase 9 (CDK9) . CDK9 is a protein kinase that plays a crucial role in the regulation of gene transcription and cell cycle progression .
Mode of Action
The compound interacts with CDK9 by inhibiting its activity . This inhibition selectively targets survival proteins, leading to the reinstatement of apoptosis (programmed cell death) in cancer cells . The compound has been shown to inhibit CDK9 with an IC50 of 7 nM, demonstrating over 80-fold selectivity for CDK9 versus CDK2 .
Biochemical Pathways
The inhibition of CDK9 affects the transcription regulation pathway . CDK9, along with cyclin T, forms a complex known as positive transcription elongation factor b (P-TEFb), which is essential for the transcriptional elongation of several genes, including those involved in cell survival . By inhibiting CDK9, the compound disrupts this process, leading to reduced expression of survival proteins and increased apoptosis .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . It has demonstrated potent anticancer activity against primary chronic lymphocytic leukemia cells with a therapeutic window 31- and 107-fold over those of normal B- and T-cells .
Análisis Bioquímico
Biochemical Properties
The compound (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has been reported to interact with certain enzymes and proteins. It has been discovered as a potent inhibitor of Mnk2, a human mitogen-activated protein kinase (MAPK)-interacting kinase . The interaction between this compound and Mnk2 is crucial for human tumorigenesis and development .
Cellular Effects
In cellular processes, this compound has been observed to have a cell-type-specific effect . Detailed cellular mechanistic studies reveal that this compound, as an Mnk inhibitor, is capable of reducing the expression level of the anti-apoptotic protein Mcl-1, and of promoting apoptosis in MV4-11 acute myeloid leukemia cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. As an Mnk inhibitor, it demonstrates very potent Mnk2 inhibitory activity .
Propiedades
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-16(15-13-26-18(22-15)21-14-5-2-1-3-6-14)23-9-11-24(12-10-23)17-19-7-4-8-20-17/h1-8,13H,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSMLCIZYWDLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

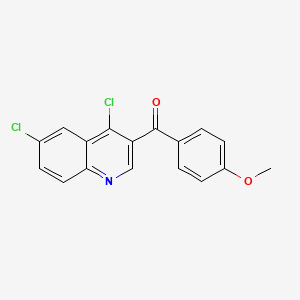
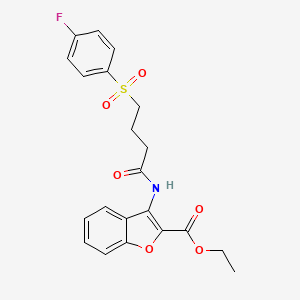
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2892859.png)

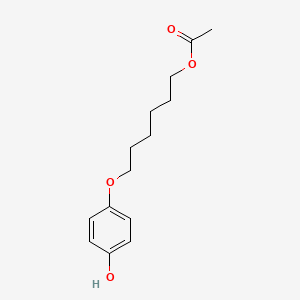
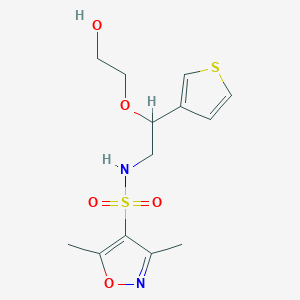

![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)
![Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2892867.png)
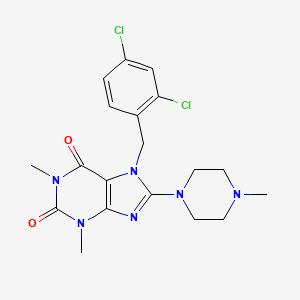
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2892871.png)
![1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2892872.png)
![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2892874.png)
